[(2,4-Dichlorophenyl)methyl](2-methylpropyl)amine
Description
Chemical Structure: (2,4-Dichlorophenyl)methylamine consists of a 2,4-dichlorophenyl group attached to a methylene bridge, which is further linked to a 2-methylpropylamine moiety.
Molecular Formula: C${11}$H${14}$Cl$_2$N.
Key Features:
- The 2-methylpropyl (isobutyl) amine contributes to basicity and solubility profiles.
Structure
3D Structure
Properties
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-2-methylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2N/c1-8(2)6-14-7-9-3-4-10(12)5-11(9)13/h3-5,8,14H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNUXXVDUZUZENQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=C(C=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dichlorophenyl)methylamine typically involves the following steps:
Chlorination of Phenylmethylamine: The starting material, phenylmethylamine, is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce chlorine atoms at the 2 and 4 positions of the phenyl ring.
Alkylation: The chlorinated intermediate is then reacted with 2-methylpropylamine under basic conditions to form the final product. This step may involve the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of (2,4-Dichlorophenyl)methylamine may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2,4-Dichlorophenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding amine oxides or nitroso compounds.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as hydroxide ions or alkoxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or sodium methoxide in methanol.
Major Products Formed
Oxidation: Amine oxides or nitroso compounds.
Reduction: Corresponding amine derivatives.
Substitution: Hydroxyl or alkoxy-substituted derivatives.
Scientific Research Applications
(2,4-Dichlorophenyl)methylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating certain medical conditions.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (2,4-Dichlorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural Analogues and Their Properties
| Compound Name | Molecular Formula | Substituents/Modifications | Biological Activity (Ki/IC$_{50}$) | Application/Source |
|---|---|---|---|---|
| (2,4-Dichlorophenyl)methylamine | C${11}$H${14}$Cl$_2$N | 2,4-dichlorophenyl + isobutylamine | Not reported (inferred from analogs) | Potential agrochemical |
| N-(2,4-dichlorophenyl)-hydrazinecarbothioamide (3e) | C${16}$H${14}$Cl$2$N$4$OS | Thioamide + hydrazine linker | hCA I: Ki = 0.97 ± 0.06 µM | Carbonic anhydrase inhibitor |
| N-(4-chlorophenyl)-thiadiazol-2-amine (4d) | C${14}$H${14}$ClN$_3$S | 4-chlorophenyl + thiadiazole ring | hCA I: Ki = 1.02 ± 0.09 µM | Carbonic anhydrase inhibitor |
| Penconazole | C${13}$H${15}$Cl$2$N$3$ | 2,4-dichlorophenyl + triazole ring | Fungicidal activity | Agricultural fungicide |
| Itraconazole | C${35}$H${38}$Cl$2$N$8$O$_4$ | 2,4-dichlorophenyl + triazole-piperazine | Antifungal (broad-spectrum) | Pharmaceutical antifungal |
| 1-(4-chlorophenyl)ethylamine | C${15}$H${25}$ClN$_2$ | 4-chlorophenyl + dimethylamino branch | Not reported | Experimental amine |
Key Comparative Insights
Role of Chlorine Substitution
- 2,4-Dichlorophenyl vs. 4-Chlorophenyl: Compounds with 2,4-dichlorophenyl groups (e.g., 3e, penconazole) exhibit stronger enzyme inhibition (Ki < 1 µM) compared to mono-chloro analogs (e.g., 4d: Ki = 1.02 µM) . This suggests enhanced binding affinity due to increased halogen-mediated hydrophobic interactions. The target compound’s dichlorophenyl group may confer similar advantages in pesticidal or pharmacological contexts.
Impact of Amine Moieties
- Isobutylamine vs. Triazole/Morpholine :
- The isobutylamine group in the target compound contrasts with triazole rings in penconazole and itraconazole. Triazoles are critical for antifungal activity via cytochrome P450 inhibition , whereas the simpler amine in the target compound may prioritize different mechanisms, such as membrane disruption or acetylcholinesterase interaction.
- Morpholine-containing analogs (e.g., [1-(2,5-dichlorophenyl)ethyl][2-methyl-2-(morpholin-4-yl)propyl]amine) demonstrate altered solubility and pharmacokinetics due to the polar oxygen atom .
Thioamide and Thiadiazole Modifications
- Thioamide (3e) and thiadiazole (4d) derivatives show potent carbonic anhydrase inhibition, highlighting the importance of sulfur-containing functional groups in enzyme targeting . The absence of such groups in the target compound suggests divergent biological pathways.
Biological Activity
(2,4-Dichlorophenyl)methylamine, commonly referred to as DCPMA, is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : (2,4-Dichlorophenyl)methylamine
- Molecular Formula : C12H16Cl2N
- Molecular Weight : Approximately 247.17 g/mol
The compound features a dichlorophenyl group attached to a methyl group, which is further connected to a branched alkyl amine. This unique structure contributes to its distinct chemical and biological properties.
The biological activity of DCPMA is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of various biochemical pathways through the following mechanisms:
- Enzyme Inhibition : DCPMA has been shown to inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing neurotransmitter uptake and signaling pathways.
Biological Activities
Research indicates that DCPMA exhibits a range of biological activities:
- Antimicrobial Properties : Studies have demonstrated its potential as an antimicrobial agent against various pathogens.
- Neuropharmacological Effects : The compound's interaction with neurotransmitter receptors suggests potential applications in treating mood disorders and other neuropsychiatric conditions.
- Antifungal Activity : Preliminary investigations indicate that DCPMA may possess antifungal properties, warranting further exploration in this area.
Case Studies and Experimental Data
Several studies have explored the biological activity of DCPMA. Below are key findings from recent research:
| Study | Findings |
|---|---|
| Pendergrass et al. (2024) | Identified DCPMA's inhibition of specific enzymes related to metabolic pathways. |
| BenchChem (2024) | Reported antimicrobial and antifungal activities in various assays. |
| Smolecule (2023) | Highlighted interactions with neurotransmitter receptors affecting uptake mechanisms. |
Q & A
Basic: What synthetic methodologies are recommended for preparing (2,4-Dichlorophenyl)methylamine?
Methodological Answer:
The compound is typically synthesized via nucleophilic substitution reactions. A common approach involves reacting 2,4-dichlorobenzyl chloride with 2-methylpropylamine under basic conditions (e.g., NaOH or K₂CO₃) in a polar aprotic solvent like dichloromethane or toluene . The reaction proceeds via the displacement of the chloride group by the amine, forming the secondary amine product. Post-synthesis purification often employs column chromatography or recrystallization to isolate the compound. Validation of the product should include ¹H/¹³C NMR to confirm substitution patterns and HPLC-MS to assess purity (>95% recommended for research use) .
Basic: How can researchers validate the structural integrity and purity of this compound?
Methodological Answer:
- Spectroscopic Analysis :
- Chromatography :
- Mass Spectrometry : ESI-MS or GC-MS can verify the molecular ion peak (expected m/z ~260–270 for the free base) .
Basic: What safety protocols are critical during handling?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and purification steps .
- Toxicity Management : The compound exhibits acute toxicity (Category 4 for oral/dermal/inhalation routes). Avoid skin contact; in case of exposure, wash immediately with soap/water .
- Waste Disposal : Collect in designated containers for halogenated organic waste. Incineration with scrubbing for HCl/HF emissions is recommended .
Advanced: How does the substitution pattern on the phenyl ring influence biological activity?
Methodological Answer:
Comparative SAR studies on analogs (e.g., 2,4-dichloro vs. 3,5-dichloro substitution) reveal that electron-withdrawing groups (Cl, F) enhance binding to target proteins. For example:
- 2,4-Dichloro substitution improves hydrophobic interactions in enzyme active sites (e.g., carbonic anhydrase inhibition, as seen in compound 4e with Ki = 0.73 µM for hCA I) .
- Fluorine substitution at the para position (as in [(2-chloro-4-fluorophenyl)methyl] derivatives) increases metabolic stability and bioavailability .
Experimental validation involves docking simulations (AutoDock Vina) and enzyme inhibition assays (e.g., fluorescence-based hCA I/II assays) .
Advanced: How should researchers address contradictions in reported biological data?
Methodological Answer:
Discrepancies in bioactivity data (e.g., antimicrobial vs. anticancer results) often arise from:
- Assay Variability : Standardize protocols (e.g., MIC testing for antimicrobial activity using CLSI guidelines vs. MTT assays for cytotoxicity) .
- Structural Confounders : Verify compound purity and stereochemistry. For example, trace impurities in halogenated byproducts (e.g., 2,4-dichlorobenzyl alcohol) may skew results .
- Target Selectivity : Use knockout cell lines or competitive binding assays to isolate primary targets (e.g., kinase vs. protease inhibition) .
Advanced: What strategies optimize pharmacokinetic properties for in vivo studies?
Methodological Answer:
- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl or methoxy) to reduce logP. For instance, [(2-chloro-4-methoxyphenyl)methyl] analogs show improved aqueous solubility .
- Metabolic Stability : Replace metabolically labile groups (e.g., methylpropylamine) with cyclopropyl or tert-butyl moieties to resist CYP450 oxidation .
- Prodrug Design : Mask the amine as an acetylated prodrug to enhance oral bioavailability. Hydrolysis in vivo releases the active compound .
Advanced: How can molecular modeling guide the design of derivatives with enhanced selectivity?
Methodological Answer:
- Docking Studies : Use Schrödinger Maestro or MOE to predict binding poses in target proteins (e.g., hCA I). Focus on halogen bonding with active-site zinc ions .
- MD Simulations : Conduct 100-ns molecular dynamics runs to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM-GBSA) .
- Pharmacophore Mapping : Identify critical features (e.g., aryl chloride position, amine distance) using LigandScout . Validate with QSAR models (R² > 0.85 preferred) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
